
1,4-Bis(tert-boc)piperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tert-boc)piperazine-d8 is a deuterated derivative of 1,4-Bis(tert-boc)piperazine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-boc)piperazine-d8 can be synthesized through a multi-step process. One common method involves the protection of piperazine with tert-butoxycarbonyl (Boc) groups, followed by the introduction of deuterium atoms. The reaction typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form 1,4-Bis(tert-boc)piperazine.
Deuteration: The protected piperazine is then subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The production process is typically carried out in specialized facilities equipped with advanced analytical and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(tert-boc)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine acts as a nucleophile.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free piperazine.
Coupling Reactions: It can undergo coupling reactions with aryl halides to form aryl-substituted piperazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving a base such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, are often employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl-substituted piperazines.
Deprotection Reactions: The major product is free piperazine.
Coupling Reactions: The major products are aryl-substituted piperazines.
Applications De Recherche Scientifique
1,4-Bis(tert-boc)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its stable isotope labeling.
Medicine: It is employed in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(tert-boc)piperazine-d8 depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, where it undergoes various transformations to yield the desired products. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing valuable insights into reaction pathways and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(tert-boc)piperazine: The non-deuterated version of the compound.
1-Boc-piperazine: A mono-protected piperazine derivative.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative.
Uniqueness
1,4-Bis(tert-boc)piperazine-d8 is unique due to its stable isotope labeling, which makes it particularly useful in studies involving reaction mechanisms and kinetics. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in certain applications.
Propriétés
IUPAC Name |
ditert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3/i7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UFBJYANTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
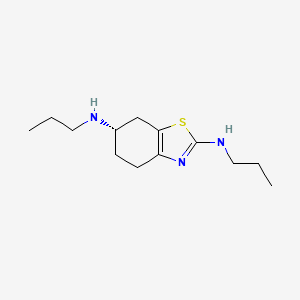

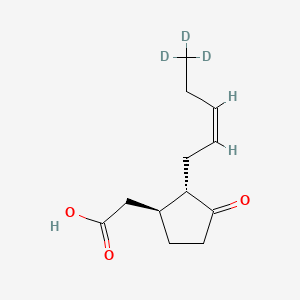
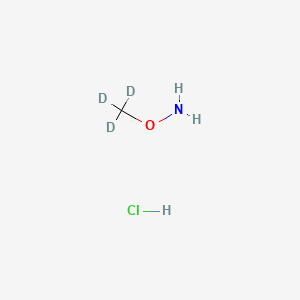

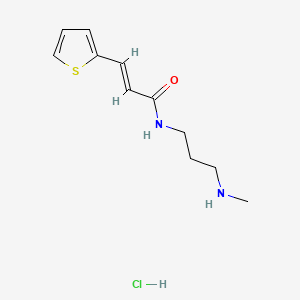
![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
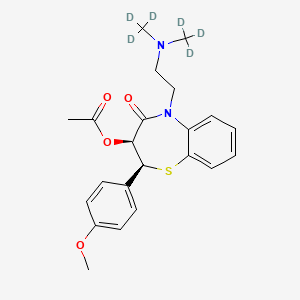

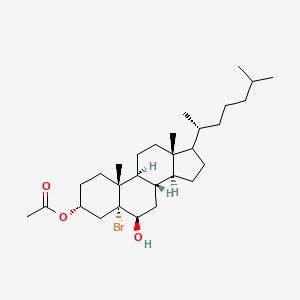
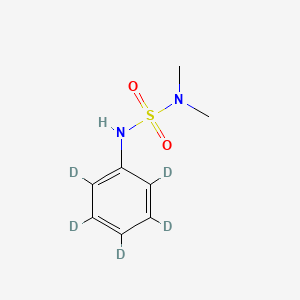
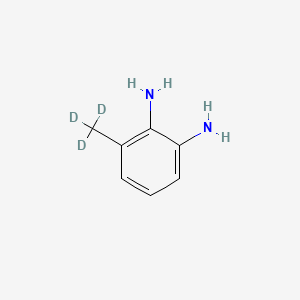

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
